molecular formula C12H14Cl2N2O B12725869 Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide CAS No. 128153-96-8

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide

Cat. No.: B12725869
CAS No.: 128153-96-8
M. Wt: 273.15 g/mol
InChI Key: YZWLRGZBJBPGMJ-NVNXTCNLSA-N
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Description

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isobutyric acid moiety and a hydrazide group attached to a benzylidene ring substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the reaction of isobutyric acid with (2,4-dichloro-alpha-methylbenzylidene)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. This includes the use of industrial-grade reactants, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chlorine atoms on the benzylidene ring may also play a role in its activity by influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyric acid, alpha-chloro-2,4-dichloro phenyl ester
  • 2-Methylpropanoic acid
  • 2,4-Dichlorobenzylidene hydrazine

Uniqueness

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is unique due to the specific combination of its functional groups and the presence of chlorine atoms on the benzylidene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

128153-96-8

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-methylpropanamide

InChI

InChI=1S/C12H14Cl2N2O/c1-7(2)12(17)16-15-8(3)10-5-4-9(13)6-11(10)14/h4-7H,1-3H3,(H,16,17)/b15-8-

InChI Key

YZWLRGZBJBPGMJ-NVNXTCNLSA-N

Isomeric SMILES

CC(C)C(=O)N/N=C(/C)\C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(=O)NN=C(C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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